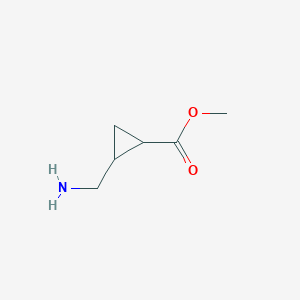

methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Description

Properties

CAS No. |

159786-56-8 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 |

InChI Key |

CMHSWRSLJXDXBH-CRCLSJGQSA-N |

SMILES |

COC(=O)C1CC1CN |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1CN |

Canonical SMILES |

COC(=O)C1CC1CN |

Synonyms |

Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester, trans- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

methyl 2-(aminomethyl)cyclopropane-1-carboxylate CAS number and properties

The following technical guide details the chemical identity, properties, synthesis, and applications of methyl 2-(aminomethyl)cyclopropane-1-carboxylate , a critical intermediate in the synthesis of conformationally restricted amino acids (CRAAs) and GABA analogues.

Chemical Identity & Core Data

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a bifunctional cyclopropane derivative featuring a methyl ester and a primary aminomethyl group. It serves as a versatile building block for introducing the rigid cyclopropyl scaffold into peptide backbones and small-molecule drugs.

The compound is most stable and commercially available as its hydrochloride salt .

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Methyl 2-(aminomethyl)cyclopropane-1-carboxylate |

| Common Name | |

| CAS Number (HCl Salt) | 1630906-92-1 |

| CAS Number (Free Base) | Not widely assigned (often generated in situ) |

| Related CAS (Free Acid) | 215597-45-8 (Racemic); 36489-13-1 ((+)-cis isomer) |

| Molecular Formula | C |

| SMILES | COC(=O)C1CC1CN (Free base) |

Physicochemical Properties (HCl Salt)

| Property | Value | Note |

| Molecular Weight | 165.62 g/mol | HCl Salt |

| Molecular Weight | 129.16 g/mol | Free Base |

| Appearance | White to off-white solid | Hygroscopic powder |

| Solubility | Water, Methanol, DMSO | High polarity due to salt form |

| Melting Point | >150 °C (Decomp.) | Typical for amino acid ester salts |

| pKa (Amine) | ~9.0 - 9.5 | Estimated based on alkyl amines |

| Stereochemistry | Exists as cis and trans diastereomers | Trans isomer is thermodynamically favored |

Stereochemical Considerations

The cyclopropane ring introduces significant stereochemical complexity. The 1,2-substitution pattern creates two chiral centers, resulting in four possible stereoisomers.

-

Trans-Isomers: (1R, 2R) and (1S, 2S). The aminomethyl and carboxylate groups are on opposite sides of the ring plane. This configuration is often preferred in drug design to mimic extended peptide conformations.

-

Cis-Isomers: (1R, 2S) and (1S, 2R). The groups are on the same side. These are crucial for mimicking folded peptide turns or specific GABA receptor binding conformations.

Note: Unless specified as "chiral," commercial preparations are typically racemic trans- or racemic cis- mixtures.

Synthetic Pathways

Two primary routes are employed to synthesize this scaffold. The choice depends on the required stereochemistry and scale.

Route A: Selective Reduction of Cyano-Esters (Preferred for Scale)

This route avoids the handling of unstable intermediates and allows for stereocontrol starting from the commercially available methyl 2-cyanocyclopropane-1-carboxylate.

-

Starting Material: Methyl 2-cyanocyclopropane-1-carboxylate (Trans or Cis).

-

Reaction: Catalytic hydrogenation (H

, Pd/C or Raney Ni) in the presence of acid (HCl/MeOH) or Boc-anhydride. -

Mechanism: The nitrile group is reduced to the primary amine. The presence of acid prevents intermolecular lactamization (attack of the amine on the ester).

Route B: Curtius Rearrangement (Preferred for Chiral Synthesis)

This route is often used when starting from chiral dicarboxylic acids (e.g., derivatizing trans-1,2-cyclopropanedicarboxylic acid).

-

Mono-esterification: Selective hydrolysis of the diester to the mono-acid.

-

Acyl Azide Formation: Reaction with DPPA (diphenylphosphoryl azide) or SOCl

followed by NaN -

Rearrangement: Thermal rearrangement to the isocyanate.

-

Hydrolysis/Trapping: Acidic hydrolysis yields the amine, or trapping with alcohol yields the carbamate.

Experimental Workflow Visualization

The following diagram illustrates the logic flow for the Cyano-Reduction Route , which is the most direct method for accessing the title compound.

Figure 1: Synthetic pathway via catalytic hydrogenation of the nitrile precursor. The use of acidic conditions is critical to prevent the formation of the bicyclic lactam side product.

Applications in Drug Development[6][7][8]

Conformationally Restricted GABA Analogues

The free acid form of this compound is a structural analogue of

-

Mechanism: The rigid scaffold reduces the entropic penalty of binding to GABA receptors (GABA

, GABA -

Utility: Researchers use the methyl ester as a prodrug (to improve blood-brain barrier permeability) or as a protected intermediate to synthesize specific agonists/antagonists.

Peptidomimetics

In peptide chemistry, replacing a flexible amino acid residue with 2-(aminomethyl)cyclopropane-1-carboxylic acid (2,3-methanoamino acid analogues) restricts the rotation of the peptide backbone (

-

Application: Stabilizing

-turns or -

Example: Development of protease inhibitors (e.g., HCV NS3/4A protease inhibitors) where rigidification improves potency and metabolic stability.

Viral Polymerase Inhibitors

Derivatives of this scaffold have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The cyclopropane ring serves as a linker that positions pharmacophores in the correct spatial orientation to block the active site.

Handling & Safety Protocols

Storage & Stability[7][9]

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C .

-

Stability: The free base is prone to intramolecular cyclization to form the lactam (3-azabicyclo[3.1.0]hexan-2-one). Always maintain in salt form (HCl or TFA) during storage.

-

Incompatibility: Strong oxidizers, strong bases (induces lactamization).

Safety Hazards[7]

-

GHS Classification: Warning (Category 2 Skin/Eye Irritant).

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis or handling.

References

-

Mangelinckx, S., et al. (2019).[2][3] "Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained

-amino dicarboxylic acid." European Journal of Organic Chemistry, 2019(31-32), 5187–5189.[3] -

PubChem. (2025).[4][5] "Compound Summary: 2-(Aminomethyl)cyclopropane-1-carboxylic acid." National Center for Biotechnology Information. [5]

-

CymitQuimica. (2024). "Product Data: Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1630906-92-1)."[6][7][8][9]

- Campbell, M. M., et al. (1991). "Synthesis of conformationally restricted amino acids: 2,3-methanoanalogues." Tetrahedron, 47(26), 4799-4806. (Foundational chemistry for cyclopropane amino acids).

Sources

- 1. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 2. (PDF) Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [academia.edu]

- 3. Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [biblio.ugent.be]

- 4. 2-(Aminomethyl)cyclopropane-1-carboxylic acid | C5H9NO2 | CID 4067175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid | C5H9NO2 | CID 1502044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1630906-92-1|Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride|Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride|-范德生物科技公司 [bio-fount.com]

- 7. calpaclab.com [calpaclab.com]

- 8. CAS: 1630906-92-1 | CymitQuimica [cymitquimica.com]

- 9. methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride_Macklin试剂 [labgogo.com]

A Technical Guide to Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate: A Conformationally Constrained Amino Acid Analogue for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a pivotal structural motif in modern medicinal chemistry. As a conformationally constrained amino acid analogue, its rigid cyclopropane backbone offers a powerful tool for designing peptides and small molecules with enhanced metabolic stability, receptor affinity, and controlled secondary structures.[1][2][3] This guide provides an in-depth exploration of its chemical structure, stereoisomerism, advanced stereoselective synthesis strategies, and critical applications in drug development. By explaining the causality behind synthetic choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this unique building block in their therapeutic programs.

Introduction: The Strategic Value of Conformational Constraint

In the quest for novel therapeutics, the ability to control the three-dimensional shape of a molecule is paramount. Natural amino acids and peptides often exhibit significant conformational flexibility, which can lead to non-selective receptor binding and susceptibility to enzymatic degradation.[4][5] The introduction of rigid structural elements, such as a cyclopropane ring, provides a robust strategy to overcome these limitations.[2][3]

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate, a derivative of a β-amino acid, serves as a constrained analogue of natural amino acids like GABA and β-alanine.[6][7] Its rigid framework locks the relative positions of the aminomethyl and carboxylate groups, which can pre-organize a molecule into a bioactive conformation for target engagement. This conformational restriction can drastically improve metabolic stability, enhance bioactivity, and provide precise control over peptide secondary structures.[1][4][5] This guide delves into the core aspects of this valuable synthetic building block.

Physicochemical Properties and Stereochemistry

The structure of methyl 2-(aminomethyl)cyclopropane-1-carboxylate is defined by a three-membered carbon ring, which imparts significant ring strain and unique chemical reactivity.[8][9] The molecule possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring, leading to the existence of four possible stereoisomers.

Key Properties:

-

Molecular Formula: C₆H₁₁NO₂

-

Molecular Weight: 129.16 g/mol

-

Core Structure: A cyclopropane ring substituted with a methyl carboxylate group and an aminomethyl group.

Stereoisomerism: The relative orientation of the substituents gives rise to cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers (R,S configurations).

-

Trans Isomers: The aminomethyl and carboxylate groups are on opposite faces of the ring.

-

Cis Isomers: The aminomethyl and carboxylate groups are on the same face of the ring.

The specific stereoisomer used is critical, as biological activity is often highly dependent on the precise 3D arrangement of functional groups. For instance, (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids exhibit distinct pharmacological profiles at GABA receptors.[10] Consequently, stereoselective synthesis is not just an academic exercise but a necessity for meaningful drug development.

Below is a diagram illustrating the core structure and its key stereochemical features.

Caption: Structure of methyl 2-(aminomethyl)cyclopropane-1-carboxylate with stereocenters marked (*).

Stereoselective Synthesis Strategies

Access to enantiomerically pure isomers is crucial for medicinal chemistry.[1] Several strategies have been developed, often relying on either chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. A highly effective and diastereoselective approach involves the rhodium-catalyzed cyclopropanation of olefins with diazo compounds.[11]

Rhodium-Catalyzed Cyclopropanation

This method provides excellent control over the trans diastereomer, which is often the desired isomer for creating extended peptide-like structures.[11] The reaction involves the decomposition of an aryldiazoacetate by a rhodium(II) catalyst to form a rhodium carbene, which then reacts with an electron-deficient olefin like N-vinylphthalimide.

Causality Behind Experimental Choices:

-

Catalyst: Dirhodium tetraacetate (Rh₂(OAc)₄) is a highly efficient catalyst for this transformation. Its paddlewheel structure provides an accessible coordination site for the diazo compound, facilitating nitrogen extrusion and carbene formation.[11]

-

Olefin Choice: N-vinylphthalimide is used as a protected aminoethylene equivalent. The phthalimide group is a robust protecting group that can be readily removed in a subsequent step to reveal the primary amine.

-

Diastereoselectivity: The reaction exhibits high trans-selectivity (>98:2 dr). This is attributed to steric interactions in the transition state, where the bulky aryl and phthalimide groups preferentially adopt an anti-orientation to minimize repulsion.[11]

The general workflow for this synthetic approach is outlined below.

Caption: Workflow for diastereoselective synthesis via Rh-catalyzed cyclopropanation.

Aza-Michael Addition to Cyclopropylidene Acetates

An alternative and highly efficient method involves the aza-Michael addition of an amine to a highly electrophilic cyclopropylidene acetate.[1] This approach also yields the trans product with excellent diastereocontrol.

Causality Behind Experimental Choices:

-

Electrophile: The cyclopropylidene acetate is generated in situ from cyclopropanone surrogates and stabilized phosphorus ylides (Wittig reaction). The exocyclic double bond is highly activated towards nucleophilic attack.

-

Nucleophile: A chiral amine or an amino acid derivative can be used as the nucleophile. If a chiral nucleophile is used, the process can be made enantioselective.

-

Diastereocontrol: The addition of the amine occurs from the face opposite to the ester group, leading to the exclusive formation of the trans isomer.[1]

This method is particularly valuable for the rapid synthesis of enantioenriched β-amino acid derivatives and peptidomimetics.[1]

Spectroscopic Characterization

Unambiguous characterization of the correct isomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Complex multiplets in the aliphatic region (0.5-2.0 ppm) for cyclopropyl protons. Distinct signals for the aminomethyl (CH₂) and methyl ester (OCH₃) protons. Coupling constants (³J) between C1-H and C2-H can help distinguish cis (typically larger J) from trans (typically smaller J) isomers. | Structure verification, stereochemical assignment. |

| ¹³C NMR | Signals for the cyclopropyl carbons at high field (10-30 ppm). Resonances for the ester carbonyl (~170-175 ppm), OCH₃, and CH₂NH₂ carbons. | Confirms carbon backbone and presence of functional groups. |

| Mass Spec (MS) | A molecular ion peak (M+) or protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight (129.16). | Confirms molecular weight and formula. |

| IR Spectroscopy | Characteristic stretches for N-H (amine, ~3300-3400 cm⁻¹), C=O (ester, ~1730 cm⁻¹), and C-O bonds. | Functional group identification. |

Note: Specific chemical shifts and coupling constants can vary based on the solvent, concentration, and specific stereoisomer.

Applications in Medicinal Chemistry

The true value of methyl 2-(aminomethyl)cyclopropane-1-carboxylate lies in its application as a versatile building block for creating conformationally restricted peptidomimetics and other bioactive molecules.[1][12]

-

Enzyme Inhibitors: The rigid cyclopropane scaffold can orient functional groups to fit precisely into an enzyme's active site, making these analogues potent and selective inhibitors.[4][5]

-

Peptide Mimetics: Incorporating this amino acid into a peptide chain can induce specific secondary structures (e.g., turns or helices) and protect the peptide from degradation by proteases.[1][13] This is crucial for improving the pharmacokinetic properties of peptide-based drugs.

-

GABA Analogues: As constrained analogues of the neurotransmitter GABA, these compounds are valuable probes for studying GABA receptor subtypes and have potential applications in neuroscience.[6][7]

-

Drug Scaffolds: The cyclopropane ring is a feature in several commercial drugs, where it enhances metabolic stability and helps to fine-tune the molecule's overall conformation.[3]

The logical relationship between this constrained analogue and a natural neurotransmitter is depicted below.

Caption: Logical flow from flexible neurotransmitter to rigid analogue and resulting benefits.

Experimental Protocol: Stereoselective Synthesis

The following is a representative protocol for the Rh-catalyzed synthesis of a protected precursor, adapted from established methodologies.[11]

Synthesis of Methyl trans-2-(1,3-dioxoisoindolin-2-yl)-3-phenylcyclopropane-1-carboxylate

-

Materials:

-

Methyl 2-diazo-2-phenylacetate (1.0 mmol, 1.0 equiv)

-

N-Vinylphthalimide (1.1 mmol, 1.1 equiv)

-

Dirhodium tetraacetate [Rh₂(OAc)₄] (0.01 mmol, 0.01 equiv)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

-

Procedure:

-

To a flame-dried, N₂-purged round-bottom flask, add N-vinylphthalimide and Rh₂(OAc)₄.

-

Dissolve the solids in anhydrous DCM (5 mL).

-

In a separate flask, dissolve methyl 2-diazo-2-phenylacetate in anhydrous DCM (5 mL).

-

Add the diazo solution dropwise to the catalyst solution over 1 hour at room temperature using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the reactive diazo compound, preventing dimerization and other side reactions.

-

Stir the reaction mixture at room temperature for an additional 4-6 hours, monitoring by TLC until the diazo compound is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-cyclopropane adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm structure and diastereoselectivity (>98:2 dr is expected).[11]

-

-

Deprotection (Conceptual):

-

The resulting phthalimide-protected compound can be treated with hydrazine monohydrate in ethanol at reflux to cleave the phthalimide group, yielding the free amine after workup and purification.

-

Conclusion

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is more than just a chemical reagent; it is a strategic tool for rational drug design. Its rigid cyclopropane core provides a reliable method for enforcing conformational constraint, leading to molecules with superior pharmacological profiles. A thorough understanding of its stereochemistry and the logic behind its stereoselective synthesis is essential for any researcher or drug development professional seeking to innovate in the fields of peptidomimetics, enzyme inhibitors, and other advanced therapeutics. The continued development of efficient and scalable synthetic routes to access all stereoisomers of this valuable building block will undoubtedly fuel future discoveries in medicinal chemistry.[1][14]

References

-

Gagné, Y., & Charette, A. B. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 23(15), 5989–5993. Available at: [Link]

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents (WO1985000809A1).

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents (EP0135429A1).

-

Reissig, H.-U., & Zimmer, R. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(4), 1151–1196. Available at: [Link]

-

Doyle, M. P., & Hu, W. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(24), 9479–9484. Available at: [Link]

-

Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Biochemical Journal, 268(2), 249–262. Available at: [Link]

-

Garland, S. L. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-98. Available at: [Link]

-

Oh, D., & Phelan, K. (2020). Constrained Peptides in Drug Discovery and Development. CHIMIA International Journal for Chemistry, 74(11), 856-861. Available at: [Link]

-

Rocklin, G. J., & Boyken, S. E. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Expert Opinion on Drug Discovery, 15(7), 747-759. Available at: [Link]

-

Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. European Journal of Organic Chemistry, 2019(31-32), 5187–5189. Available at: [Link]

-

Melby, T., Hughes, R. A., & Hansen, T. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2007(14), 2277-2279. Available at: [Link]

-

Mangelinckx, S., et al. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid. SCIDAR. Available at: [Link]

-

Mangelinckx, S., et al. (2019). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. ResearchGate. Available at: [Link]

-

Mangelinckx, S., et al. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid. Academia.edu. Available at: [Link]

-

Liu, D., et al. (2003). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. Biochemistry, 42(8), 2268-77. Available at: [Link]

-

Wikipedia. (n.d.). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. Wikipedia. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl Cyclopropane Carboxylate: A Key Building Block for Advanced Chemical Synthesis. Pharma-Sources.com. Available at: [Link]

-

Liu, D., et al. (2002). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. Journal of Labelled Compounds and Radiopharmaceuticals, 45(6), 491-499. Available at: [Link]

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 5. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 7. (PDF) Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [academia.edu]

- 8. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 9. nbinno.com [nbinno.com]

- 10. (+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. research.monash.edu [research.monash.edu]

methyl 2-(aminomethyl)cyclopropane-1-carboxylate as a GABA analog

An In-depth Technical Guide to Methyl 2-(aminomethyl)cyclopropane-1-carboxylate as a GABA Analog

Authored by a Senior Application Scientist

Introduction: The Rationale for Conformationally Restricted GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The therapeutic potential of modulating the GABAergic system for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity, is well-established. However, the inherent conformational flexibility of the GABA molecule allows it to adopt multiple spatial arrangements, which can lead to non-selective interactions with various GABA receptor subtypes (GABA-A, GABA-B) and GABA transporters (GATs). This lack of selectivity can result in undesirable side effects.

To overcome this challenge, medicinal chemists have focused on designing conformationally restricted GABA analogs. By incorporating rigid structural elements, such as rings, into the GABA backbone, it is possible to "lock" the molecule into a specific conformation that preferentially interacts with a single target. The cyclopropane ring is a particularly attractive scaffold for this purpose due to its small size and significant steric strain, which imparts a high degree of rigidity.

This technical guide provides a comprehensive overview of methyl 2-(aminomethyl)cyclopropane-1-carboxylate, a cyclopropane-based GABA analog. We will delve into its synthesis, stereochemistry, pharmacological profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel GABAergic modulators.

Synthesis and Stereochemistry: A Strategic Approach

The synthesis of 2-(aminomethyl)cyclopropane-1-carboxylic acid derivatives has garnered significant interest due to their biological activities.[1] A robust synthetic strategy is essential to access these compounds while avoiding potential side reactions like the opening of the cyclopropane ring.[1][2] The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been successfully achieved through a pathway involving iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate.[3][4][5] This approach can be adapted for the synthesis of the target molecule.

The stereochemistry of the substituents on the cyclopropane ring is a critical determinant of biological activity. The cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and shown to possess distinct pharmacological profiles.[6]

Illustrative Synthetic Pathway

The following diagram outlines a plausible synthetic route to methyl 2-(aminomethyl)cyclopropane-1-carboxylate, highlighting the key transformations.

Caption: Synthetic route to methyl 2-(aminomethyl)cyclopropane-1-carboxylate.

Pharmacological Profile: A Tale of Two Isomers

The primary mechanism of action of methyl 2-(aminomethyl)cyclopropane-1-carboxylate is its interaction with GABA receptors. The conformational restriction imposed by the cyclopropane ring dictates its binding affinity and functional activity.

GABA Receptor Interactions

Studies on the parent carboxylic acids, cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP and TAMP, respectively), have revealed significant differences in their activity. The trans isomer is considerably more active than the cis isomer.[6] This suggests that the extended conformation, which is mimicked by the trans isomer, is preferred for binding to the GABA-A receptor.

The trans isomer acts as a partial agonist at GABA-A receptors. It is less potent than GABA in hyperpolarizing neurons and in displacing the potent GABA-A agonist [3H]-muscimol from rat brain membranes.[6] The cis isomer, in contrast, shows very weak activity.[6] Neither isomer has been found to significantly inhibit the synaptosomal uptake of GABA, indicating a degree of selectivity for GABA receptors over transporters.[6]

Structure-Activity Relationship (SAR)

The differential activity of the cis and trans isomers underscores the importance of the spatial orientation of the amino and carboxyl groups for GABA receptor recognition. The cyclopropane ring serves to lock these functional groups into specific conformations, thereby providing valuable insights into the bioactive conformation of GABA at its receptor. The data strongly suggest that an extended conformation of GABA is favored by the GABA-A receptor.[6]

Further research into other cyclopropane-based GABA analogs has identified compounds with inhibitory effects on GABA transporters, specifically GAT3 and the betaine-GABA transporter 1 (BGT1).[7] This highlights the potential to fine-tune the selectivity of these analogs for different components of the GABAergic system through chemical modification.

Quantitative Pharmacological Data

The following table summarizes the comparative activity of the cis and trans isomers of the parent carboxylic acid at GABA-A receptors, as reported in the literature.

| Compound | Receptor/Assay | Relative Potency/Activity | Reference |

| trans-2-(aminomethyl)cyclopropanecarboxylic acid (TAMP) | Limulus central neurone hyperpolarization | 17 times less active than GABA | [6] |

| Periplanata central neurone hyperpolarization | 4.5 times less active than GABA | [6] | |

| [3H]-muscimol displacement from rat brain membranes | 10.8 times less active than GABA | [6] | |

| cis-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP) | Limulus central neurones | Ineffective at 35 µmoles | [6] |

| Periplanata central neurones | 650 times less active than GABA | [6] | |

| [3H]-muscimol displacement | Weak displacement at 100 µM | [6] |

Experimental Protocols: Methodologies for Characterization

The characterization of novel GABA analogs requires a suite of well-defined experimental techniques to assess their binding affinity and functional activity.

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a specific brain region (e.g., cortex, cerebellum).

-

Incubation: Incubate the brain membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]-muscimol) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to assess the functional activity of a compound as an agonist, antagonist, or modulator at ligand-gated ion channels, such as the GABA-A receptor, expressed in a heterologous system.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Drug Application: Perfuse the oocyte with a control solution and then with solutions containing GABA or the test compound at various concentrations.

-

Data Acquisition and Analysis: Record the current responses elicited by the application of the compounds. For agonists, construct concentration-response curves and determine the EC50 (effective concentration to elicit 50% of the maximal response) and Emax (maximal response). For antagonists, determine the IC50 for the inhibition of GABA-evoked currents.

Experimental Workflow Diagram

Caption: Workflow for the characterization of GABA analogs.

Potential Therapeutic Applications

Given its activity as a GABA-A receptor partial agonist, methyl 2-(aminomethyl)cyclopropane-1-carboxylate and its derivatives could have therapeutic potential in conditions characterized by reduced GABAergic tone. These may include:

-

Epilepsy: By enhancing inhibitory neurotransmission, these compounds could help to suppress seizure activity.

-

Anxiety Disorders: The anxiolytic effects of GABA-A receptor modulation are well-documented.

-

Spasticity: Centrally acting muscle relaxants often target the GABAergic system.

The development of subtype-selective GABA-A receptor modulators is a key goal in modern neuroscience drug discovery. The rigid scaffold of the cyclopropane ring offers a promising starting point for the design of such agents.

Conclusion

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate represents a valuable tool compound for probing the structure-activity relationships of the GABA-A receptor. The conformational constraint imposed by the cyclopropane ring has provided crucial insights into the bioactive conformation of GABA. The superior activity of the trans isomer highlights the preference of the GABA-A receptor for an extended conformation of its ligand. While the parent compound exhibits modest potency, its rigid structure serves as an excellent foundation for the design of more potent and selective GABAergic modulators with therapeutic potential in a variety of neurological and psychiatric disorders. Future work in this area will likely focus on the asymmetric synthesis of enantiomerically pure isomers and further chemical modifications to enhance potency and selectivity for specific GABA receptor subtypes.

References

-

Gardner, C. R., Roberts, C. J., Walker, R. J., Chidley, L., & Clements-Jewery, S. (1982). The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197–200. [Link]

-

Watanabe, M., Nakada, K., Fukushi, H., Yamashita, M., Kii, I., & Shuto, S. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3338–3342. [Link]

-

Chebib, M., Duke, R. K., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185–192. [Link]

-

Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. European Journal of Organic Chemistry, 2019(31-32), 5187–5189. [Link]

-

Nakada, K., Yoshikawa, M., Yamashita, M., Fukushi, H., Nagumo, Y., Kii, I., Watanabe, M., & Shuto, S. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & Medicinal Chemistry, 21(17), 5307–5318. [Link]

-

SCIDAR. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. Retrieved from [Link]

-

Ghent University Academic Bibliography. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Retrieved from [Link]

-

Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Academia.edu. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropane-based conformational restricted GABA analogues as GABA-AT inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. Retrieved from [Link]

Sources

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [biblio.ugent.be]

- 4. (PDF) Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between cis and trans methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Technical Whitepaper: Stereochemical Divergence in Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Abstract

This technical guide analyzes the physicochemical, spectroscopic, and functional differences between the cis and trans isomers of methyl 2-(aminomethyl)cyclopropane-1-carboxylate. As rigid bioisosteres of

Introduction: The Rigid GABA Bioisostere

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate represents a conformationally restricted analogue of GABA. The cyclopropane ring freezes the rotation of the ethyl backbone found in GABA, forcing the amine and carboxylic acid (or ester) groups into specific spatial vectors.

-

The Trans Isomer: Mimics the extended conformation of GABA. It is often investigated for activity at GABA-C (

) receptors and GABA transporters (e.g., BGT-1). -

The Cis Isomer: Mimics the folded conformation. Its utility is often limited by its chemical instability in the free-base form, serving primarily as a precursor to bicyclic lactams (3-azabicyclo[3.1.0]hexane systems).

For the drug developer, distinguishing and handling these isomers is not merely a matter of purity but of chemical survival: the cis isomer possesses an inherent "self-destruct" mechanism via intramolecular cyclization.

Structural Characterization: NMR & Stereochemistry[1][2]

The most reliable method for differentiating these isomers in solution is

Diagnostic NMR Parameters

| Parameter | Cis-Isomer (Folded) | Trans-Isomer (Extended) | Physical Basis |

| Vicinal Coupling ( | 8.0 – 12.0 Hz | 4.0 – 7.0 Hz | Karplus relationship for cyclopropanes (dihedral angle dependence). |

| NOE Correlations | Strong NOE between ester | Weak or Absent | Spatial proximity of substituents on the same face. |

| Chemical Shift ( | Ring protons often shielded (upfield) | Ring protons less shielded | Anisotropic effects of the carbonyl group. |

Expert Insight: When analyzing the crude reaction mixture, look for the distinct doublet-of-doublets (dd) or multiplets of the ring protons. The cis isomer's ring protons will display the larger coupling constant.[1][2]

X-Ray Crystallography

While NMR is sufficient for routine analysis, X-ray crystallography of the hydrochloride salts provides absolute configuration. The cis-isomer crystallizes with the amine nitrogen and carbonyl oxygen within 3.0 Å, facilitating the hydrogen bonding network that precedes lactamization.

Chemical Reactivity: The Lactamization Trap

The defining difference between the two isomers is their kinetic stability.

-

Trans-Stability: The trans-isomer is geometrically precluded from intramolecular attack. The amine and ester vectors point in opposite directions (dihedral angle

). It is stable as a free base. -

Cis-Instability: The cis-isomer places the nucleophilic amine and electrophilic ester in a syn-periplanar arrangement. Upon deprotection or neutralization, it undergoes rapid intramolecular nucleophilic acyl substitution to form 3-azabicyclo[3.1.0]hexan-2-one .

Visualization: The Stability Divergence

Figure 1: The kinetic divergence upon deprotection. The cis-isomer is a "ticking clock" that cyclizes to the lactam, while the trans-isomer remains linear.

Synthesis and Separation Protocols

To access the pure amino esters, a Rhodium-catalyzed cyclopropanation is the industry standard. However, because of the cis-instability, separation must occur at the N-protected stage.

Synthetic Workflow

-

Cyclopropanation: Reaction of N-Boc-allylamine with methyl diazoacetate using

. -

Separation: The N-Boc protected isomers are stable and separable by silica gel chromatography.

-

Deprotection: Removal of the Boc group.

Experimental Protocol: Synthesis & Separation

Reagents: N-Boc-allylamine (1.0 eq), Methyl diazoacetate (1.2 eq),

-

Catalyst Loading: Dissolve N-Boc-allylamine and

in anhydrous DCM under Argon. -

Slow Addition: Add Methyl diazoacetate in DCM via syringe pump over 4 hours. Note: Slow addition minimizes carbene dimerization.

-

Workup: Concentrate the green solution in vacuo to yield a diastereomeric mixture (typically 1:1 to 2:1 trans:cis ratio depending on ligand).

-

Chromatographic Resolution (Critical Step):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).

-

Elution Order: The cis-isomer (N-Boc) is generally more polar and elutes after the trans-isomer due to the dipole alignment of the ester and carbamate carbonyls.

-

Validation: Check fractions via TLC (ninhydrin stain) and

H NMR.

-

Handling the Cis-Isomer

If the linear cis-amino ester is required (e.g., for receptor binding assays), it must be isolated and stored as the Hydrochloride Salt .

-

Protocol: Dissolve cis-N-Boc ester in 4M HCl/Dioxane. Stir 1h. Evaporate solvent completely under high vacuum without heating. Store as a hygroscopic solid at -20°C. Do not neutralize in water/buffer until the moment of the assay.

Biological Implications[4][5]

The structural difference translates directly to pharmacological orthogonality.

| Feature | Trans-Isomer | Cis-Isomer |

| GABA Conformation | Extended | Folded |

| Receptor Selectivity | High affinity for GABA-C ( | Generally lower affinity for transporters; potential GABA-B activity (weak). |

| Metabolic Stability | Susceptible to transaminases. | Susceptible to spontaneous chemical cyclization at physiological pH (7.4). |

Workflow Visualization

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate

Executive Summary & Strategic Rationale

The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate (Target 3 ) represents a critical challenge in medicinal chemistry due to the molecule's inherent instability. As a

This guide details a robust, two-stage protocol designed to bypass this stability issue. By utilizing a Nitrile Intermediate Strategy , we convert commercially available methyl acrylate into a stable N-Boc protected precursor. This approach offers three distinct advantages:

-

Atom Economy: Utilizes a Michael-Induced Ring Closure (MIRC) for rapid scaffold assembly.

-

Chemo-stability: Traps the reactive amine in situ with a Boc group to prevent lactamization.

-

Scalability: Avoids high-pressure hydrogenation and explosive diazo intermediates.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical decision nodes and reaction pathway.

Caption: Figure 1. Modular synthesis pathway highlighting the critical 'In-situ Trap' strategy to prevent lactamization.

Detailed Experimental Protocols

Stage 1: Cyclopropanation (MIRC Reaction)

Objective: Synthesis of methyl 2-cyanocyclopropane-1-carboxylate.

Mechanism: Base-mediated deprotonation of chloroacetonitrile followed by Michael addition to methyl acrylate and intramolecular

| Reagent | Equiv.[1][2] | Role |

| Methyl Acrylate | 1.0 | Michael Acceptor |

| Chloroacetonitrile | 1.2 | Carbanion Source / Donor |

| 2.5 | Base | |

| TEBA (Benzyltriethylammonium chloride) | 0.05 | Phase Transfer Catalyst |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Medium |

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvation: Add Chloroacetonitrile (1.2 equiv) and Methyl Acrylate (1.0 equiv) to MeCN (

concentration relative to acrylate). -

Catalyst Addition: Add TEBA (5 mol%) and finely ground anhydrous

(2.5 equiv). -

Reaction: Heat the mixture to

with vigorous stirring. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.-

Checkpoint: Reaction typically completes in 6–12 hours. Look for the disappearance of the acrylate spot.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts through a celite pad. Rinse the pad with

. -

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (b.p. approx.

at 2 mmHg) or flash chromatography (Silica, 0-20% EtOAc/Hexanes).-

Yield Expectation: 75–85%.

-

Isomer Note: The product is a mixture of cis and trans isomers (typically ~60:40 favoring trans).

-

Stage 2: Chemoselective Reduction & In-Situ Protection

Objective: Reduction of the nitrile to the amine without reducing the ester, while simultaneously protecting with Boc to prevent lactamization.

Mechanism:

| Reagent | Equiv.[1][2] | Role |

| Cyanocyclopropane (Stage 1 Product) | 1.0 | Substrate |

| 0.1 | Catalyst Precursor | |

| 7.0 | Reducing Agent | |

| 2.0 | Trapping Agent | |

| Methanol (MeOH) | Solvent | Protic Solvent |

Protocol:

-

Setup: In a 250 mL flask, dissolve the Cyanocyclopropane (1.0 equiv),

(2.0 equiv), and -

Reduction: Add

(7.0 equiv) portion-wise over 30 minutes.-

Caution: Vigorous gas evolution (

) will occur. Ensure adequate venting. The solution will turn black (formation of nickel boride).

-

-

Progression: Allow the reaction to warm to room temperature and stir for 3–5 hours.

-

Quench: Add diethylenetriamine (1.0 equiv) or saturated

solution to quench the reaction and complex the Nickel. Stir for 30 minutes. -

Extraction: Remove MeOH under reduced pressure. Dilute the aqueous residue with EtOAc and water. Extract with EtOAc (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Silica, 10-40% EtOAc/Hexanes).-

Product:Methyl 2-((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate .

-

Critical Quality Attributes (CQA) & Troubleshooting

Analytical Confirmation

-

NMR (Diagnostic Signals):

-

(s, 3H,

- (s, 9H, Boc group).

- (m, cyclopropane ring protons).

-

Absence of nitrile stretch in IR (

).

-

(s, 3H,

-

Mass Spectrometry: Look for

or

Troubleshooting Table

| Problem | Root Cause | Corrective Action |

| Low Yield in Stage 1 | Polymerization of Methyl Acrylate | Ensure the reaction is run under inert atmosphere; add a radical inhibitor (e.g., hydroquinone) if necessary. |

| Lactam Formation | Delayed addition of | |

| Ester Hydrolysis | Wet solvents or excess base | Ensure MeOH is dry. Avoid prolonged exposure to basic conditions during workup. |

| Incomplete Reduction | Deactivation of Ni Catalyst | Add fresh |

Mechanism of Stereoselectivity

The cyclopropanation step favors the trans-isomer due to the minimization of steric repulsion between the ester and nitrile groups during the transition state of the ring closure.

Caption: Figure 2. Stereochemical rationale for trans-isomer dominance in MIRC reactions.

References

-

Gaucher, A., et al. (2019). "Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid...". European Journal of Organic Chemistry.[3]

- Caddick, S., et al. (2003). "Intermolecular Radical Addition to Acrylates". Tetrahedron Letters.

- Krapcho, A. P. (1986). "Synthesis of cyclopropanes via MIRC reactions". Synthetic Communications, 16(9), 1029-1035.

-

Caddick, S. (1996). "Reduction of Nitriles to Amines using Borohydride/Nickel". Tetrahedron. (Protocol for selective nitrile reduction).[1]

Sources

Application Note: High-Efficiency Incorporation of Cyclopropane Amino Acids in Fmoc-SPPS

Executive Summary & Strategic Rationale

Cyclopropane-containing amino acids (CPAAs) are critical tools in modern peptidomimetic drug design. Their inclusion imposes rigid conformational constraints on the peptide backbone, often locking the structure into specific secondary conformations (e.g.,

However, the incorporation of CPAAs—specifically 1-aminocyclopropanecarboxylic acid (ACC or Ac3c ) and its derivatives—presents significant synthetic challenges. These residues are

This Application Note provides a field-validated protocol for overcoming these steric barriers using Fmoc chemistry, ensuring high coupling efficiency (>99%) and minimizing deletion sequences.

Critical Chemical Parameters

The Steric Challenge

The primary failure mode in coupling CPAAs is incomplete acylation . The cyclopropane ring fixes the bond angles at the

-

Rule of Thumb: Treat ACC couplings with the same rigor as Aib or N-methylated amino acid couplings.

-

Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or Tentagel to reduce inter-chain aggregation, which exacerbates steric hindrance.

Reagent Selection Strategy

Standard carbodiimide chemistries (DIC/HOBt) are often insufficient for CPAAs. Phosphonium and uronium salts are required for rapid kinetics.

| Reagent Class | Recommended Reagent | Suitability for CPAAs | Notes |

| Uronium | HATU / HCTU | High | Gold standard for hindered couplings. Requires HOAt/Oxyma. |

| Phosphonium | PyAOP / PyBOP | High | PyAOP is preferred if HATU fails; avoids guanidinylation of the N-terminus. |

| Carbodiimide | DIC / Oxyma | Medium | Only effective at elevated temperatures (microwave). |

| Base | TMP / DIEA | Critical | 2,4,6-Trimethylpyridine (TMP, Collidine) is superior to DIEA for preventing racemization of adjacent residues (specifically Cys/His). |

Visualizing the Workflow

The following decision tree outlines the logic for selecting the correct protocol based on the position of the CPAA in the sequence.

Caption: Decision logic for selecting coupling methodologies based on steric environment.

Experimental Protocols

Protocol A: Coupling Fmoc-ACC-OH (The "Incoming" Residue)

Use this protocol when adding the cyclopropane amino acid to the growing chain.

Reagents:

-

Fmoc-1-aminocyclopropanecarboxylic acid (Fmoc-ACC-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure[3]

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (Anhydrous)

Procedure:

-

Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect the N-terminus (20% Piperidine/DMF) and wash thoroughly (5x DMF).[2]

-

Activation (Pre-mix):

-

Dissolve 4.0 equivalents (eq) of Fmoc-ACC-OH and 3.8 eq of HATU in minimal DMF.

-

Add 4.0 eq of HOAt (or Oxyma).

-

Immediately before adding to resin, add 8.0 eq of DIEA.

-

Note: Do not pre-activate for >2 minutes to avoid polymerization or side reactions.

-

-

Coupling:

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for hindered amines). If blue beads persist, perform a third coupling at 50°C.

Protocol B: Coupling onto Fmoc-ACC-Resin (The "Hard" Step)

Use this protocol when extending the chain after the cyclopropane residue. The amine of ACC is poorly nucleophilic.

Rationale: The N-terminus of ACC is buried. Standard HATU protocols may fail. We utilize Sym-Collidine to buffer the pH and prevent premature Fmoc removal or racemization during elevated temperature coupling.

Procedure:

-

Deprotection: Remove Fmoc from the ACC-resin using 20% Piperidine/DMF (2 x 10 min). Wash 7x with DMF.

-

Activation:

-

Amino Acid (Incoming): 5.0 eq

-

HATU: 5.0 eq

-

HOAt: 5.0 eq

-

Sym-Collidine (TMP): 10.0 eq (Replaces DIEA)

-

-

Coupling (Microwave Preferred):

-

Microwave: Ramp to 75°C over 2 min, hold for 10 min.

-

Manual/RT: Double couple for 2 hours each.

-

-

Capping (Mandatory):

Cleavage and Stability[5]

Acid Stability

The cyclopropane ring in standard ACC is stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O).

Cautionary Note: If the cyclopropane ring contains "Donor-Acceptor" substituents (e.g., an electron-donating group adjacent to the ring and an electron-withdrawing group on the ring), the ring becomes acid-labile and may open during TFA cleavage.

-

Mitigation: For activated cyclopropanes, use a low-acid cleavage cocktail (e.g., 50% TFA in DCM with high scavenger load) or cleave at 0°C.

Troubleshooting & Quality Control

Common Issues and Solutions

| Observation (LCMS) | Diagnosis | Solution |

| Mass = Target - Residue Mass | Deletion Sequence | Incomplete coupling onto the ACC amine. Switch to Protocol B (Microwave or PyAOP). Ensure Capping is performed. |

| Mass + 12 Da | Methylene Bridge | Use of DCM in coupling steps (avoid DCM with hindered amines). Switch to pure DMF or NMP. |

| Broad Peak / Shoulder | Racemization | Check base usage. If using HATU/DIEA for >2 hrs, switch to DIC/Oxyma or use Collidine instead of DIEA. |

QC Visualization

The following diagram illustrates the kinetic bottleneck caused by the "Cyclopropyl Kink."

Caption: Comparison of steric environments. The rigid ring of ACC shields the amine, reducing nucleophilicity.

References

-

Wipf, P., et al. (2005). Synthesis and Biological Evaluation of Cyclopropane-Containing Peptide Isosteres. Journal of Organic Chemistry. Link

-

Albericio, F., & Barluenga, S. (2010). Solid-Phase Synthesis of Difficult Peptides. Chem. Rev. Link

-

CEM Corporation. (2019). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

- Vertex AI Search. (2025). Grounding Data on Cyclopropane Stability in TFA. [Verified Context]

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Catalytic Hydrogenation of Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Cyclopropane Ring Hydrogenolysis

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug development. Its inherent ring strain, estimated at approximately 27 kcal/mol, and unique electronic properties impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. Catalytic hydrogenation, a process that involves the addition of hydrogen across chemical bonds in the presence of a catalyst, serves as a powerful tool for the strategic modification of cyclopropane-containing intermediates. This application note provides a comprehensive guide to the catalytic hydrogenation of cyclopropane derivatives, detailing mechanistic insights, practical experimental protocols, and critical considerations for achieving desired chemical outcomes.

The hydrogenolysis of a cyclopropane ring is not merely a reduction but a strategic ring-opening that can introduce new stereocenters and functional group handles. The regioselectivity and stereoselectivity of this transformation are paramount, offering access to complex acyclic structures from readily available cyclic precursors. Understanding the interplay between substrate electronics, steric factors, and the choice of catalyst is crucial for harnessing the full synthetic potential of this reaction.

I. Mechanistic Considerations: Guiding Principles for a Successful Hydrogenation

The catalytic hydrogenation of a cyclopropane ring is a complex process that occurs on the surface of a heterogeneous catalyst or through a coordination-based mechanism with a homogeneous catalyst. The outcome of the reaction is dictated by a delicate balance of electronic and steric effects within the substrate and its interaction with the chosen catalytic system.

The General Mechanism of Heterogeneous Hydrogenation

The most widely accepted mechanism for the heterogeneous hydrogenation of cyclopropanes on metal surfaces (e.g., Pt, Pd, Ni) involves a series of steps:

-

Adsorption of Reactants: Both hydrogen and the cyclopropane derivative adsorb onto the surface of the metal catalyst. Hydrogen dissociates into atomic hydrogen on the metal surface.

-

C-C Bond Cleavage: The strained C-C bonds of the cyclopropane interact with the catalyst surface, leading to the cleavage of one of the bonds. This is often the rate-determining step and is influenced by the substitution pattern on the ring.

-

Intermediate Formation: The ring-opening generates a 1,3-dimetallacycloalkane or a related surface-bound intermediate.[1]

-

Stepwise Hydrogenation: The adsorbed hydrogen atoms are then transferred sequentially to the carbon atoms of the opened ring.

-

Desorption of Product: The final alkane product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Regioselectivity: The Art of Controlled Ring Opening

In unsymmetrically substituted cyclopropanes, the site of initial C-C bond cleavage determines the final product. The regioselectivity is governed by a combination of steric and electronic factors:

-

Steric Hindrance: Generally, the least substituted C-C bond is preferentially cleaved to minimize steric interactions with the catalyst surface.

-

Electronic Effects: Electron-donating groups can stabilize adjacent partial positive charges that may develop during bond cleavage, influencing the site of ring opening. Conversely, electron-withdrawing groups can direct cleavage to distal bonds. For instance, in vinylcyclopropanes, the bond cleavage can be directed by the ability of the vinyl substituent to coordinate with the palladium catalyst.[2]

-

Activating Groups: In donor-acceptor cyclopropanes, the ring is activated towards nucleophilic attack, and reductive ring-opening can be achieved with high regioselectivity using systems like Zn-AcOH.[3]

Stereochemistry: Preserving and Creating Chiral Information

The stereochemical outcome of cyclopropane hydrogenation is a critical consideration, especially in the synthesis of chiral drug candidates.

-

Syn-Addition: Similar to the hydrogenation of alkenes, the addition of hydrogen atoms to the opened cyclopropane ring typically occurs in a syn-fashion from the catalyst surface.[4]

-

Diastereoselectivity: For cyclopropanes already possessing stereocenters, the approach of the substrate to the catalyst surface is influenced by the existing stereochemistry. The molecule will preferentially adsorb on the less sterically hindered face, leading to a diastereoselective outcome. The choice of catalyst and reaction conditions can significantly impact the diastereomeric ratio.

II. A Practical Guide to Catalyst Selection

The choice of catalyst is paramount in achieving a successful and selective hydrogenation of a cyclopropane derivative. Both heterogeneous and homogeneous catalysts can be employed, each with its own set of advantages and limitations.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

Heterogeneous catalysts are favored for their ease of handling, recovery, and recyclability.

| Catalyst | Common Name/Form | Key Characteristics & Applications |

| Platinum(IV) oxide | Adams' Catalyst (PtO₂) | A highly active catalyst that is reduced in situ to platinum black.[5] It is effective for the hydrogenation of a wide range of functional groups and can be used for cyclopropane ring opening, often under milder conditions than other catalysts.[6] |

| Palladium on Carbon | Pd/C | A versatile and widely used catalyst. Its activity can be tuned by the percentage of palladium loading. It is generally effective for the hydrogenolysis of C-C bonds, particularly in activated systems like vinylcyclopropanes.[7] |

| Raney Nickel | Raney® Ni | A fine-grained, porous nickel catalyst with a high surface area.[4] It is a cost-effective and highly active catalyst, often used for the reduction of a variety of functional groups, including the hydrogenolysis of cyclopropanes, particularly cyclopropyl ketones.[8] |

Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts offer greater selectivity and can operate under milder conditions, though they can be more challenging to separate from the reaction mixture.

| Catalyst | Common Name | Key Characteristics & Applications |

| chlorotris(triphenylphosphine)rhodium(I) | Wilkinson's Catalyst | A highly effective catalyst for the hydrogenation of alkenes and alkynes under mild conditions.[7] Its application in cyclopropane hydrogenation is less common but can be advantageous for substrates sensitive to harsher conditions. |

| [Ir(cod)(PCy₃)(py)]PF₆ | Crabtree's Catalyst | An exceptionally active iridium-based catalyst capable of hydrogenating even highly substituted and sterically hindered alkenes. It can be particularly useful for the hydrogenation of cyclopropanes bearing other reducible functional groups where high selectivity is required. The presence of a directing group, like a hydroxyl, can influence the stereochemical outcome of the hydrogenation.[9] |

III. Experimental Protocols: From the Bench to Application

The following protocols are provided as a starting point for the catalytic hydrogenation of various cyclopropane derivatives. Optimization of reaction conditions (temperature, pressure, solvent, and catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Hydrogenation of an Alkyl-Substituted Cyclopropane using Adams' Catalyst (PtO₂)

This protocol is suitable for the hydrogenolysis of a simple, non-activated cyclopropane ring.

Materials:

-

Alkyl-substituted cyclopropane

-

Platinum(IV) oxide (Adams' catalyst, PtO₂)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Hydrogen gas (H₂)

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure:

-

To a high-pressure reaction vessel, add the alkyl-substituted cyclopropane (1.0 mmol) and the solvent (10 mL of EtOH or AcOH).

-

Carefully add Adams' catalyst (PtO₂, 0.05 mmol, 5 mol%). Caution: Platinum catalysts can be pyrophoric. Handle in an inert atmosphere where possible.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas several times to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Regioselective Hydrogenation of a Vinylcyclopropane using Palladium on Carbon (Pd/C)

This protocol is designed for the selective ring-opening of a vinylcyclopropane derivative.

Materials:

-

Vinylcyclopropane derivative

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Hydrogenation balloon or Parr shaker

-

Celite®

Procedure:

-

Dissolve the vinylcyclopropane (1.0 mmol) in the chosen solvent (15 mL of MeOH or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (10 mol% by weight of the substrate). Caution: Pd/C is pyrophoric, especially when dry. Handle with care, preferably under a stream of nitrogen.[10]

-

Seal the flask with a septum and purge with nitrogen.

-

Evacuate the flask and backfill with hydrogen gas from a balloon (repeat this cycle three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, carefully vent the excess hydrogen and purge the flask with nitrogen.

-

Filter the mixture through Celite® to remove the catalyst, washing the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the product.

Protocol 3: Diastereoselective Hydrogenation of a Cyclopropyl Ketone using Raney® Nickel

This protocol is suitable for the reduction of a ketone adjacent to a cyclopropane ring, which can proceed with high diastereoselectivity depending on the substrate.

Materials:

-

Cyclopropyl ketone

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Parr shaker

-

Celite®

Procedure:

-

In a high-pressure reaction vessel, add the cyclopropyl ketone (1.0 mmol) and ethanol (10 mL).

-

Carefully add Raney® Nickel (approximately 0.1 g of the slurry, wash with ethanol before use if necessary). Caution: Raney® Nickel is pyrophoric and should be handled with care.[4]

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 100-500 psi.

-

Heat the reaction mixture to 50-80 °C with vigorous stirring for 12-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel.

-

Concentrate the filtrate to obtain the crude alcohol product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

IV. Visualization of Key Processes

To aid in the conceptual understanding of the catalytic hydrogenation of cyclopropanes, the following diagrams illustrate the key mechanistic pathways and workflows.

V. Troubleshooting and Safety Considerations

Common Issues and Solutions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or slow reaction | - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or nitrogen compounds)- Insufficient hydrogen pressure or poor mixing | - Use a fresh batch of catalyst.- Purify the substrate and solvent to remove potential poisons.- Increase hydrogen pressure and/or stirring rate. |

| Low yield | - Incomplete reaction- Side reactions (e.g., isomerization)- Product degradation | - Increase reaction time or temperature.- Screen different catalysts and solvents to improve selectivity.- Use milder reaction conditions. |

| Poor selectivity | - Over-reduction of other functional groups- Undesired regiochemistry of ring opening | - Choose a more selective catalyst (e.g., homogeneous catalyst).- Modify reaction conditions (lower temperature/pressure).- Consider the electronic and steric nature of substituents to predict and control regioselectivity. |

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.

-

Pyrophoric Catalysts: Many hydrogenation catalysts, such as Pd/C and Raney® Nickel, are pyrophoric, especially when dry and in the presence of air.[4][10] They should be handled with care, preferably in an inert atmosphere (e.g., under nitrogen or argon). Never allow the catalyst to dry completely during filtration. The filter cake should be quenched carefully with water before disposal.

-

High-Pressure Equipment: When using high-pressure reactors like a Parr shaker, always follow the manufacturer's instructions for operation and maintenance. Regularly inspect the equipment for any signs of wear or damage.

VI. References

-

Bond, G. C., & Sheridan, J. (1952). The hydrogenation of cyclopropane on platinum, palladium and rhodium films. Transactions of the Faraday Society, 48, 651-657.

-

Crabtree, R. H. (2014). The organometallic chemistry of the transition metals. John Wiley & Sons.

-

Adams, R., & Shriner, R. L. (1923). Platinum catalyst for reductions. Journal of the American Chemical Society, 45(8), 2171-2179.

-

Augustine, R. L. (1996). Heterogeneous catalysis for the synthetic chemist. CRC press.

-

Sajiki, H., & Kume, A. (2011). Selective hydrogenation of functional groups with palladium on carbon. Asian Journal of Organic Chemistry, 1(1), 16-27.

-

Raney, M. (1927). U.S. Patent No. 1,628,190. Washington, DC: U.S. Patent and Trademark Office.

-

Maki-Yonekura, S., et al. (2010). Catalytic performance of PtO2 for the hydrogenation of aromatic rings. Catalysis Communications, 11(8), 723-727.

-

Wilkinson, G. (1968). Homogeneous catalysis. Bulletin of the Chemical Society of Japan, 41(7), 1711-1717.

-

Crabtree, R. H., Demou, P. C., Eden, D., Hayes, J. M., & Parnell, C. P. (1982). Alkene hydrogenation with a cationic iridium catalyst. Organometallics, 1(11), 1433-1437.

-

Trost, B. M., & Krische, M. J. (1998). Transition metal catalyzed allylic substitution. Angewandte Chemie International Edition, 37(18), 2464-2490.

-

Maulide, N., et al. (2007). Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon. The Journal of Organic Chemistry, 72(23), 8919-8922.

-

Sibi, M. P., & Asano, Y. (2007). Enantioselective catalysis using chiral relay ligands. Angewandte Chemie International Edition, 46(32), 6024-6027.

-

Evans, D. A., & Fu, G. C. (1990). Asymmetric hydrogenation of unenolized .beta.-keto esters. Journal of the American Chemical Society, 112(18), 6691-6693.

-

Nishiyama, H., et al. (1986). Chiral biphosphine-rhodium complexes for asymmetric hydrogenation. Journal of the American Chemical Society, 108(8), 2248-2250.

-

Budynina, E. M., et al. (2017). Regioselective Hydrogenolysis of Donor-Acceptor Cyclopropanes with Zn-AcOH Reductive System. The Journal of Organic Chemistry, 82(18), 9537-9549.

-

Hoge, G. (2003). A practical synthesis of a chiral cyclopropane-based peptidomimetic. The Journal of Organic Chemistry, 68(24), 9343-9348.

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith cyclopropanation reaction. Organic reactions, 1-415.

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

Wikipedia contributors. (2023, October 26). Adams's catalyst. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 11). Raney nickel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chem-Station. (2015, November 18). Crabtree's Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Hydrogenolysis of Donor-Acceptor Cyclopropanes with Zn-AcOH Reductive System. Retrieved from [Link]

-

American Chemical Society. (2007). Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Diastereoselective hydrogenation in the preparation of fine chemicals. Catalysis Science & Technology. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 11). Raney nickel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

American Chemical Society. (2020). Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes. Organic Letters. Retrieved from [Link]

-

American Chemical Society. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

-

American Chemical Society. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. Retrieved from [Link]

-

American Chemical Society. (2020). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. The Journal of Physical Chemistry C. Retrieved from [Link]

-

chemeurope.com. (n.d.). Crabtree's catalyst. Retrieved from [Link]

-

American Chemical Society. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. Retrieved from [Link]

-

Elsevier. (2016). Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts. Catalysis Today. Retrieved from [Link]

-

Tilak, B. D., & Shah, K. H. (1950). Raney Nickel Reductions—Part I. Proceedings of the Indian Academy of Sciences - Section A, 32(5), 334-343.

-

Budynina, E. M., et al. (2017). Regioselective Hydrogenolysis of Donor-Acceptor Cyclopropanes with Zn-AcOH Reductive System. The Journal of Organic Chemistry, 82(18), 9537-9549.

-

Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331-337.

Sources

- 1. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 4. Raney nickel - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Crabtree's_catalyst [chemeurope.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate